molecular formula C14H15Cl2N3O3 B14670168 4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine CAS No. 51323-79-6

4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine

Cat. No.: B14670168
CAS No.: 51323-79-6
M. Wt: 344.2 g/mol
InChI Key: SRUWYJAYOBVHSS-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA. This particular compound is characterized by the presence of two chlorine atoms and a trimethoxyphenyl group attached to the pyrimidine ring, making it a unique and potentially valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can prevent the proliferation of cancer cells and bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine is unique due to the presence of both chlorine atoms and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

51323-79-6

Molecular Formula

C14H15Cl2N3O3

Molecular Weight

344.2 g/mol

IUPAC Name

4,6-dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C14H15Cl2N3O3/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)18-14(17)19-13(8)16/h5-6H,4H2,1-3H3,(H2,17,18,19)

InChI Key

SRUWYJAYOBVHSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(N=C2Cl)N)Cl

Origin of Product

United States

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